molecular formula C20H18FN5O B2518780 2-(benzyl(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol CAS No. 912905-85-2

2-(benzyl(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol

Cat. No.: B2518780
CAS No.: 912905-85-2
M. Wt: 363.396
InChI Key: WMHQADITZPXCII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzyl(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol is a complex organic compound that features a pyrazolo[3,4-d]pyrimidine core, a fluorophenyl group, and a benzylaminoethanol moiety

Scientific Research Applications

2-(benzyl(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has potential as a probe for studying biological processes due to its unique structure.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It can be used in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzyl(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol typically involves multiple steps, starting from readily available precursorsThe benzylaminoethanol moiety is then attached through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates .

Chemical Reactions Analysis

Types of Reactions

2-(benzyl(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydride for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol moiety would yield a ketone or aldehyde, while substitution reactions could yield a variety of benzyl derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives, such as:

  • 2-(benzyl(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol
  • 2-(benzyl(1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol.

Uniqueness

What sets 2-(benzyl(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol apart is the presence of the fluorophenyl group, which can enhance its binding affinity and specificity for certain biological targets. This makes it a valuable compound for drug discovery and development.

Properties

IUPAC Name

2-[benzyl-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN5O/c21-16-6-8-17(9-7-16)26-20-18(12-24-26)19(22-14-23-20)25(10-11-27)13-15-4-2-1-3-5-15/h1-9,12,14,27H,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMHQADITZPXCII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCO)C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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